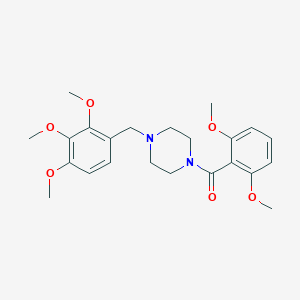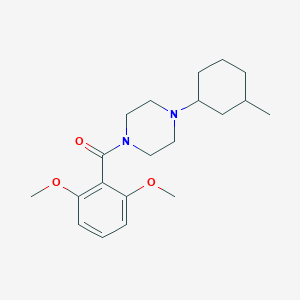![molecular formula C24H33N3O2 B247603 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as Dimebon or Latrepirdine, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It was first developed as an antihistamine in the 1980s, but its clinical use was discontinued due to lack of efficacy. However, recent studies have shown that it may have neuroprotective and cognitive-enhancing effects, making it a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood, but it is thought to involve multiple targets in the brain, including the NMDA receptor, histamine receptor, and mitochondrial function. It has been shown to modulate calcium influx and reduce excitotoxicity, which may contribute to its neuroprotective effects. It has also been shown to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, enhance mitochondrial function, and modulate calcium influx. It has also been shown to improve synaptic plasticity and cognitive function, and to protect against neurodegeneration in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. It has also been shown to have a favorable safety profile in clinical trials. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials for the treatment of neurological disorders. Other potential applications of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine include the treatment of psychiatric disorders and cancer. Overall, 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has shown promising potential as a therapeutic agent for various neurological disorders, and further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with piperidine to form 1-(2,4-dimethoxybenzyl)piperidine, which is then reacted with phenylpiperazine to yield the final product. The synthesis has been optimized to improve the yield and purity of the compound, and various analytical techniques are used to confirm the identity and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation, and to enhance mitochondrial function. It has also been shown to improve cognitive function and memory in animal models and in clinical trials.
Eigenschaften
Produktname |
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine |
|---|---|
Molekularformel |
C24H33N3O2 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H33N3O2/c1-28-23-9-8-20(24(18-23)29-2)19-25-12-10-22(11-13-25)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-9,18,22H,10-17,19H2,1-2H3 |
InChI-Schlüssel |
OUUWRNWSMROJQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)





![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)

